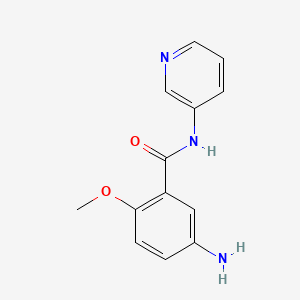
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Imaging and Radiolabeling
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide derivatives have been explored for their potential in medical imaging, particularly in Positron Emission Tomography (PET). For instance, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was synthesized for imaging B-Raf(V600E) in cancers using PET. The compound was synthesized through a multi-step process and exhibited potential for cancer imaging due to its specific activity and radiochemical yields (Wang et al., 2013).
Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were created and tested against various human cancer cell lines. Compounds with methoxy and nitro groups in the benzamide moiety demonstrated significant potency, showcasing the potential for therapeutic applications in cancer treatment (Mohan et al., 2021).
Analytical Chemistry
In the realm of analytical chemistry, nonaqueous capillary electrophoresis has been developed for compounds like imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a close relative of this compound. This method is valued for its simplicity, effectiveness, and cost-effectiveness, offering a promising approach for quality control in pharmaceuticals (Ye et al., 2012).
Antimicrobial Research
Compounds structurally similar to this compound have been explored for their antimicrobial properties. For instance, novel pyridine derivatives have been synthesized and tested for their in vitro activity against various strains of bacteria and fungi, demonstrating the potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide are receptor tyrosine kinases . These enzymes play a crucial role in cellular communication, growth, and differentiation .
Biochemical Pathways
Given the target of this compound, it’s likely that it impacts pathways related to cell growth and differentiation, potentially leading to anti-cancer effects .
Pharmacokinetics
The compound’s pharmacokinetic profile was evaluated, suggesting that it has been studied for its bioavailability .
Result of Action
The compound has shown significant biological activity, including anticancer activity against lung cancer . In fact, it was found to possess more cytotoxic activity than the reference drug, imatinib . One derivative of the compound demonstrated ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives exhibit a broad spectrum of biological properties such as anticancer, antimicrobial, antiviral, anti-inflammatory, antibacterial, antitumor, antioxidant, anticonvulsant, and antifungal activities .
Cellular Effects
Pyridine-containing compounds have been found to have medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, via the resonance stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 29-31 °C and a boiling point of 85-90 °C/1 mmHg .
Dosage Effects in Animal Models
A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were found to be active in animal models of epilepsy and pain .
Metabolic Pathways
It is known that the compound is involved in the synthesis of a novel series of thienopyrimidines as highly potent and selective PI3K inhibitors .
Transport and Distribution
It is known that the compound is slightly soluble in water and soluble in methanol and ethanol .
Subcellular Localization
It is known that the compound is used to synthesize EMPA, a novel high-affinity selective antagonist for the OX2 receptor .
Properties
IUPAC Name |
5-amino-2-methoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEXTPKPELUDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
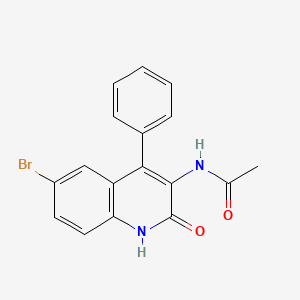
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462870.png)
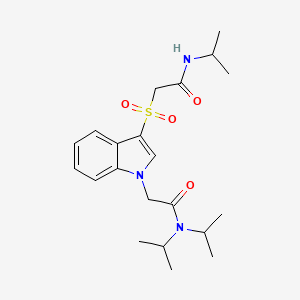
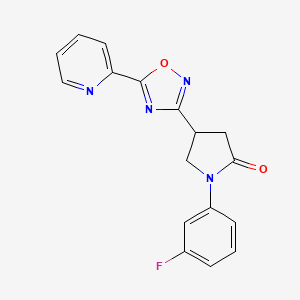
![{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine](/img/structure/B2462874.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462877.png)

![benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate](/img/structure/B2462880.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2462881.png)
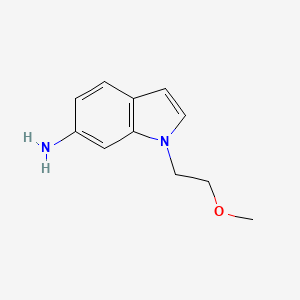
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2462884.png)
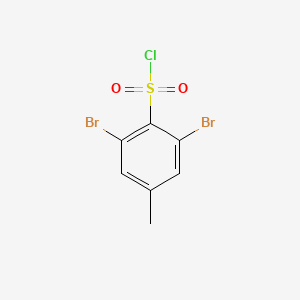
![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2462887.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462888.png)
